molecular formula C15H15NO B3164797 5-(4-Methoxyphenyl)indoline CAS No. 893735-37-0

5-(4-Methoxyphenyl)indoline

Cat. No.: B3164797
CAS No.: 893735-37-0
M. Wt: 225.28 g/mol
InChI Key: DPHXAGGSJFTDKZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a methoxyphenyl group attached to the indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)indoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 5-(4-Methoxyphenyl)indole using catalytic hydrogenation can yield this compound . Another method involves the intramolecular Diels–Alder synthesis, where a suitable diene and dienophile react to form the indoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4-Methoxyphenyl)indoline has several scientific research applications:

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)indole
  • 5-(4-Methoxyphenyl)imidazole

Comparison: 5-(4-Methoxyphenyl)indoline is unique due to its indoline core, which imparts different chemical and biological properties compared to its indole and imidazole counterparts. While all three compounds can inhibit linoleate oxygenase, this compound exhibits distinct inhibitory potency and selectivity .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHXAGGSJFTDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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